molecular formula C8H13NO2 B8637970 3,5-Dimethyl-4-nitrocyclohex-1-ene CAS No. 96614-70-9

3,5-Dimethyl-4-nitrocyclohex-1-ene

Cat. No. B8637970
CAS RN: 96614-70-9
M. Wt: 155.19 g/mol
InChI Key: GEBFLOIXNVFVNX-UHFFFAOYSA-N
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Patent
US04506098

Procedure details

contacting said 3,5-dimethyl-4-nitro-cyclohexene with hydrogen at a temperature of about 0° C. to about 200° C. and a pressure of about 0 psig to about 1500 psig in the presence of a palladium catalyst to form 2,6-dimethylcyclohexyl amine; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH:7]([N+:8]([O-])=O)[CH:6]([CH3:11])[CH2:5][CH:4]=[CH:3]1.[H][H]>[Pd]>[CH3:11][CH:6]1[CH2:5][CH2:4][CH2:3][CH:2]([CH3:1])[CH:7]1[NH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C=CCC(C1[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of about 0° C. to about 200° C.

Outcomes

Product
Name
Type
product
Smiles
CC1C(C(CCC1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.